molecular formula C28H46ClIN2 B14494047 7-Chloro-1-methyl-4-(octadecylamino)quinolin-1-ium iodide CAS No. 63011-08-5

7-Chloro-1-methyl-4-(octadecylamino)quinolin-1-ium iodide

Cat. No.: B14494047
CAS No.: 63011-08-5
M. Wt: 573.0 g/mol
InChI Key: FYUMZWJJNUXHAR-UHFFFAOYSA-N
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Description

7-Chloro-1-methyl-4-(octadecylamino)quinolin-1-ium iodide is a quinoline derivative Quinoline compounds are known for their diverse pharmacological properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-methyl-4-(octadecylamino)quinolin-1-ium iodide typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with octadecylamine. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or acetonitrile. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-methyl-4-(octadecylamino)quinolin-1-ium iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Chloro-1-methyl-4-(octadecylamino)quinolin-1-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-1-methyl-4-(octadecylamino)quinolin-1-ium iodide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit key enzymes involved in metabolic pathways, contributing to its antimicrobial and antimalarial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-1-methyl-4-(octadecylamino)quinolin-1-ium iodide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The long octadecyl chain enhances its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .

Properties

CAS No.

63011-08-5

Molecular Formula

C28H46ClIN2

Molecular Weight

573.0 g/mol

IUPAC Name

7-chloro-1-methyl-N-octadecylquinolin-1-ium-4-amine;iodide

InChI

InChI=1S/C28H45ClN2.HI/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-30-27-21-23-31(2)28-24-25(29)19-20-26(27)28;/h19-21,23-24H,3-18,22H2,1-2H3;1H

InChI Key

FYUMZWJJNUXHAR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC1=C2C=CC(=CC2=[N+](C=C1)C)Cl.[I-]

Origin of Product

United States

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